![molecular formula C7H9N3O3 B159083 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate CAS No. 116856-18-9](/img/structure/B159083.png)
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Overview
Description
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the molecular formula C7H9N3O3 . It is also known by other names such as 5-Formamide-1-(2-formyloxyethl)pyrazole and 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole .
Synthesis Analysis
The synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with a mixture of acetic anhydride and formic acid . The reaction mixture is stirred at 30-40°C for 1 hour, then poured into a mixture of water, tetrahydrofuran, and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with a mixture of tetrahydrofuran and ethyl acetate for three times. The organic layers are combined, dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-formyloxyethyl)pyrazole .Molecular Structure Analysis
The molecular structure of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate can be represented by the InChI string: InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) . The compound has a molecular weight of 183.16 g/mol .Physical And Chemical Properties Analysis
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 183.06439116 g/mol . The topological polar surface area of the compound is 73.2 Ų .Scientific Research Applications
Androgen Receptor Antagonists
Pyrazole-bearing compounds, such as 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, have been studied for their potential as androgen receptor antagonists . Androgen receptor signaling is often activated in prostate cancer cells, and blocking this signaling with antagonists is an important strategy in prostate cancer therapy .
Anti-proliferative Activity
Some pyrazole derivatives have shown higher anti-proliferative activity against certain cancer cells than existing treatments . This suggests that 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in cancer treatment.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in the treatment of leishmaniasis and malaria .
Coordination Chemistry
Pyrazoles have a wide range of applications in coordination chemistry . As such, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in the synthesis of complex molecules.
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . Therefore, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in the synthesis of organometallic compounds.
Green Synthesis
Pyrazole scaffolds have been used in green synthesis , suggesting that 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in environmentally friendly chemical synthesis processes.
Safety and Hazards
properties
IUPAC Name |
2-(5-formamidopyrazol-1-yl)ethyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCOC=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566712 | |
Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
CAS RN |
116856-18-9 | |
Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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